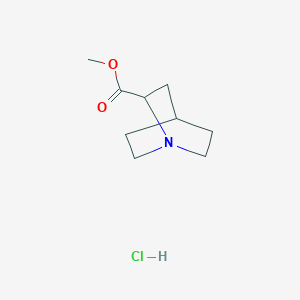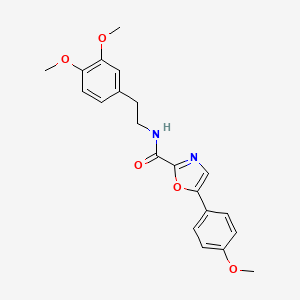
(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid, also known as (R)-TFMPCA, is a chiral building block that is widely used in the synthesis of pharmaceuticals and agrochemicals. It is a pyrrolidine derivative that contains a trifluoromethyl group, which makes it a valuable component in drug discovery and development.
Aplicaciones Científicas De Investigación
Influenza Neuraminidase Inhibition
(Wang et al., 2001) discovered a potent inhibitor of influenza neuraminidase, designated as A-192558, which features a pyrrolidine core structure. The compound's interaction with the neuraminidase active site was detailed, highlighting the significance of the trifluoromethyl group in enhancing its binding affinity.
Synthesis of Trifluoromethyl-Containing Compounds
Research by (Ohkura et al., 2003) focused on the synthesis of diastereomeric 2-(2′-pyridyl)-3-hydroxy-3,5-bis-trifluoromethyl-1-pyrrolines, demonstrating the high diastereoselectivity in the production of these compounds.
Preparation of Trifluoromethyl-Substituted Acids
Cottet et al. (2003) elaborated on strategies for preparing various trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids. Their approach involved introducing the trifluoromethyl group using different methods, demonstrating the versatility of these compounds in synthetic chemistry (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Enantioselective Synthesis of Anti-Influenza Compounds
The enantioselective synthesis of A-315675, an anti-influenza drug candidate, was reported by (DeGoey et al., 2002). This study highlighted the critical role of pyrrolidine intermediates in the drug's synthesis, showcasing the importance of trifluoromethyl pyrrolidines in pharmaceutical development.
Crystal Structure Analysis
(Rajalakshmi et al., 2013) analyzed the crystal structure of a compound related to (R)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic acid. Their findings contribute to the understanding of molecular interactions and conformations in this class of compounds.
Trifluoroacetylation of Pyrrolidines
The study by (Baumann & Baxendale, 2016) developed an approach for trifluoroacetylation of highly substituted pyrrolidines. This research demonstrated a novel method for modifying pyrrolidine scaffolds, crucial for creating structurally diverse molecules in chemistry.
Crystal Structure of Pyridinecarboxylic Acids
The study of (Ye & Tanski, 2020) on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate provided insights into hydrogen-bonding networks. This research contributes to the understanding of molecular interactions in trifluoromethyl pyrrolidine derivatives.
Biotransformations in Organic Synthesis
(Chen et al., 2012) explored the use of amidase-catalyzed hydrolysis for the preparation of pyrrolidine-2,5-dicarboxamides. Their findings highlighted the potential of biocatalysis in the synthesis of trifluoromethyl pyrrolidine derivatives.
GPR40 Agonist Discovery
Research on pyrrolidine-containing GPR40 agonists by (Jurica et al., 2017) revealed insights into the binding modes and efficacy of these compounds. The findings are significant for the development of treatments for type 2 diabetes.
Direcciones Futuras
: Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10, 35499. Read more : Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid. Link : Sigma-Aldrich. (n.d.). Pyrrole-2-carboxylic acid. Link
Propiedades
IUPAC Name |
(2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(4(11)12)2-1-3-10-5/h10H,1-3H2,(H,11,12)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHNFHOGGKSIM-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
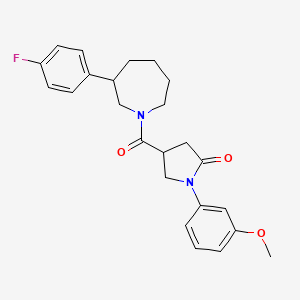
![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)
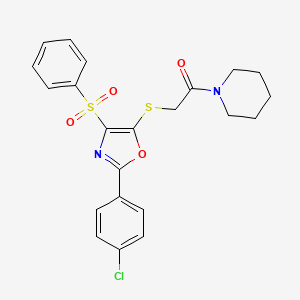

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)
![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)
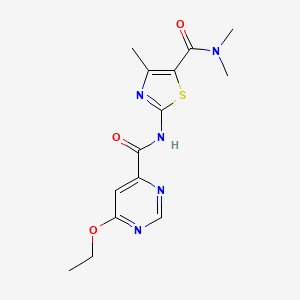
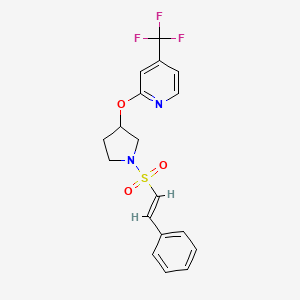
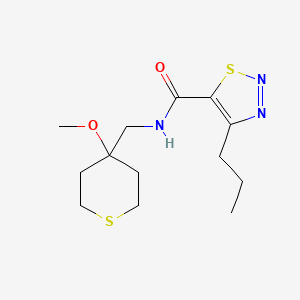
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
